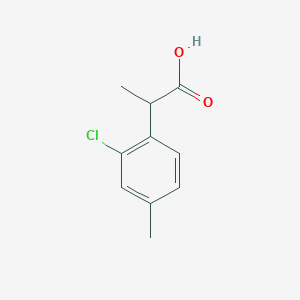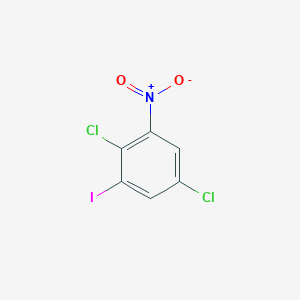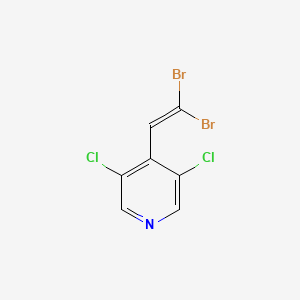
3,5-Dichloro-4-(2,2-dibromovinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-(2,2-dibromovinyl)pyridine: is a heterocyclic organic compound with the molecular formula C₇H₃Br₂Cl₂N . It is characterized by the presence of two chlorine atoms and two bromine atoms attached to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with bromine in the presence of a catalyst to introduce the dibromovinyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
化学反应分析
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens .
科学研究应用
Chemistry: 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study the interactions of halogenated pyridines with biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique halogenation pattern makes it useful in various chemical processes .
作用机制
The mechanism of action of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in different environments .
相似化合物的比较
- 3,5-Dichloro-4-formylpyridine
- 3,5-Dichloro-4-methylpyridine
- 3,5-Dichloro-4-nitropyridine
Uniqueness: 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical properties. The presence of both chlorine and bromine atoms allows for versatile reactivity compared to other similar compounds .
属性
分子式 |
C7H3Br2Cl2N |
|---|---|
分子量 |
331.82 g/mol |
IUPAC 名称 |
3,5-dichloro-4-(2,2-dibromoethenyl)pyridine |
InChI |
InChI=1S/C7H3Br2Cl2N/c8-7(9)1-4-5(10)2-12-3-6(4)11/h1-3H |
InChI 键 |
RCTMJDRABBEUKB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Cl)C=C(Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


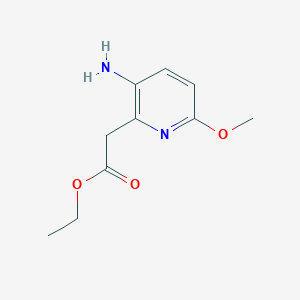
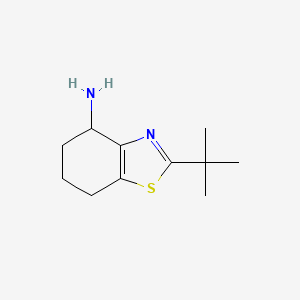
![8-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13088483.png)
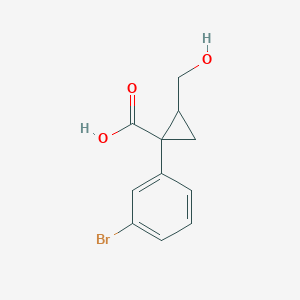
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
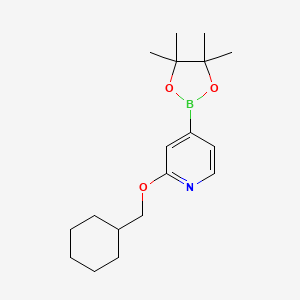
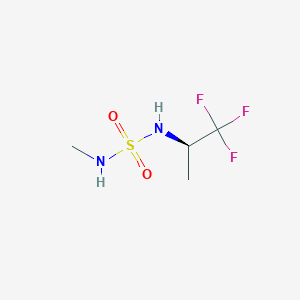
![2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088515.png)
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
